

analytical methods for 6-(p-Tolyl)pyridin-3-amine characterization

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Compound of Interest

Compound Name: 6-(p-Tolyl)pyridin-3-amine

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An Application Note for the Comprehensive Analytical Characterization of **6-(p-Tolyl)pyridin-3-amine**

Abstract

This application note provides a comprehensive guide to the analytical methods required for the robust characterization of **6-(p-Tolyl)pyridin-3-amine** (CAS: 170850-45-0), a key building block in pharmaceutical research and development. In an environment where regulatory scrutiny and scientific rigor are paramount, establishing the identity, purity, and stability of such intermediates is critical. This document outlines a multi-technique approach, providing detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis. The methodologies are designed to be self-validating and are explained with a focus on the scientific rationale behind experimental choices, empowering researchers, scientists, and drug development professionals to ensure the quality and integrity of their materials.

Introduction: The Need for Rigorous Characterization

6-(p-Tolyl)pyridin-3-amine is a heterocyclic aromatic amine that serves as a versatile intermediate in the synthesis of biologically active compounds. Its structure, featuring a pyridine ring, a primary amine, and a tolyl group, offers multiple points for chemical modification, making it valuable in medicinal chemistry. The quality of this starting material directly impacts the purity, yield, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a

comprehensive analytical strategy is not merely a quality control measure but a fundamental component of a successful drug development program.

This guide moves beyond a simple listing of techniques. It provides an integrated workflow, explaining how data from orthogonal methods—each interrogating different molecular attributes—are synthesized to build a complete and unambiguous profile of the compound.

Physicochemical Properties Summary

A foundational understanding of the molecule's properties is essential for method development.

Property	Value	Source
IUPAC Name	6-(4-methylphenyl)pyridin-3-amine	[1]
CAS Number	170850-45-0	[1]
Molecular Formula	C ₁₂ H ₁₂ N ₂	[1]
Molecular Weight	184.24 g/mol	[1]
Monoisotopic Mass	184.100048391 Da	[1]
SMILES	CC1=CC=C(C=C1)C2=NC=C(C=C2)N	[1]

Chromatographic Methods: Quantifying Purity and Profiling Impurities

Chromatography is the cornerstone of purity assessment, separating the main compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

Reversed-phase HPLC (RP-HPLC) is the principal technique for determining the purity of non-volatile organic molecules like **6-(p-Tolyl)pyridin-3-amine**.

Causality Behind Experimental Choices:

- **Stationary Phase:** A C18 (octadecylsilane) column is selected for its excellent retention and separation of aromatic compounds. Its hydrophobic nature provides strong interaction with the tolyl and pyridine rings.
- **Mobile Phase:** The basicity of the amine group (pK_a estimated to be around 4-5) necessitates a buffered mobile phase to ensure consistent ionization and reproducible retention times. A pH of ~7 is chosen to keep the amine in a neutral state, promoting better peak shape. Acetonitrile is a common organic modifier that provides good peak resolution and lower backpressure compared to methanol.
- **Detection:** The conjugated aromatic system of the molecule provides strong UV absorbance. A detection wavelength of 254 nm is a standard choice for aromatic compounds, offering high sensitivity.

Protocol 1: RP-HPLC Purity Determination

- **Instrumentation:**
 - HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- **Chromatographic Conditions:**
 - Column: C18, 4.6 x 150 mm, 5 μ m particle size.
 - Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.0.
 - Mobile Phase B: Acetonitrile.
 - Gradient:

Time (min)	%A	%B
0.0	90	10
20.0	10	90
25.0	10	90
25.1	90	10

| 30.0 | 90 | 10 |

- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Injection Volume: 10 µL.
- Sample Preparation:
 - Accurately weigh approximately 10 mg of **6-(p-Tolyl)pyridin-3-amine**.
 - Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.
 - Filter the solution through a 0.45 µm syringe filter before injection.
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity by area percent: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$.

Spectroscopic Methods: Unambiguous Structural Elucidation

Spectroscopic techniques provide definitive confirmation of the molecule's chemical structure and identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating molecular structure. Both ^1H and ^{13}C NMR are essential for a complete assignment.

Expertise & Expected Results:

- ^1H NMR: The spectrum will show distinct signals for the aromatic protons on both the pyridine and tolyl rings, with chemical shifts and coupling constants characteristic of their substitution patterns. A singlet for the methyl (CH_3) group protons is expected around δ 2.4 ppm. The amine (NH_2) protons will likely appear as a broad singlet.
- ^{13}C NMR: The spectrum will show 10 unique carbon signals (due to symmetry in the p-tolyl ring), confirming the carbon skeleton of the molecule. The chemical shifts will differentiate between the sp^2 carbons of the aromatic rings and the sp^3 carbon of the methyl group.[\[2\]](#)[\[3\]](#)

Protocol 2: NMR Sample Preparation

- Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3). DMSO-d_6 is often preferred as it can solubilize a wide range of compounds and will show the N-H protons, which may exchange in other solvents.
- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Acquisition: Acquire ^1H , ^{13}C , and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to fully assign the structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, serving as a primary identity test.

Expertise & Expected Results:

- Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the pyridine nitrogen and the amine group are readily protonated.
- Expected Ion: The primary ion observed will be the protonated molecule, $[M+H]^+$. For $C_{12}H_{12}N_2$, the expected m/z is approximately 185.1073. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.

Protocol 3: MS Analysis via Direct Infusion

- Sample Preparation: Prepare a dilute solution of the sample ($\sim 10 \mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid to facilitate protonation.
- Instrumentation: Infuse the sample directly into an ESI-equipped mass spectrometer (e.g., a TOF or Orbitrap for high resolution).
- Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.
- Analysis: Verify the presence of the $[M+H]^+$ ion at the calculated exact mass.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and reliable technique for confirming the presence of key functional groups.

Expertise & Expected Results: The spectrum of **6-(p-Tolyl)pyridin-3-amine** is expected to show characteristic absorption bands confirming its structure as a primary aromatic amine.[\[4\]](#)[\[5\]](#)
[\[6\]](#)

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Source
Primary Amine (N-H)	Asymmetric & Symmetric Stretch	3500 - 3300 (two bands)	[4][6]
Primary Amine (N-H)	Scissoring (Bend)	1650 - 1580	[5]
Aromatic Ring (C=C)	Stretch	1600 - 1450	[4]
Aromatic Amine (C-N)	Stretch	1335 - 1250	[5][6]
Aromatic (C-H)	Out-of-Plane Bend	900 - 675	[6]

Protocol 4: FT-IR Analysis

- Instrumentation: A standard FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
- Analysis: Correlate the observed absorption bands with the expected frequencies for the functional groups present in the molecule.

Thermal Analysis: Assessing Solid-State Properties

Thermal analysis provides critical information about the material's melting point, polymorphism, and thermal stability.

Expertise & Expected Results:

- Differential Scanning Calorimetry (DSC): A sharp endotherm will indicate the melting point of the crystalline solid. The absence of other thermal events before melting suggests the sample is not a hydrate or solvate.

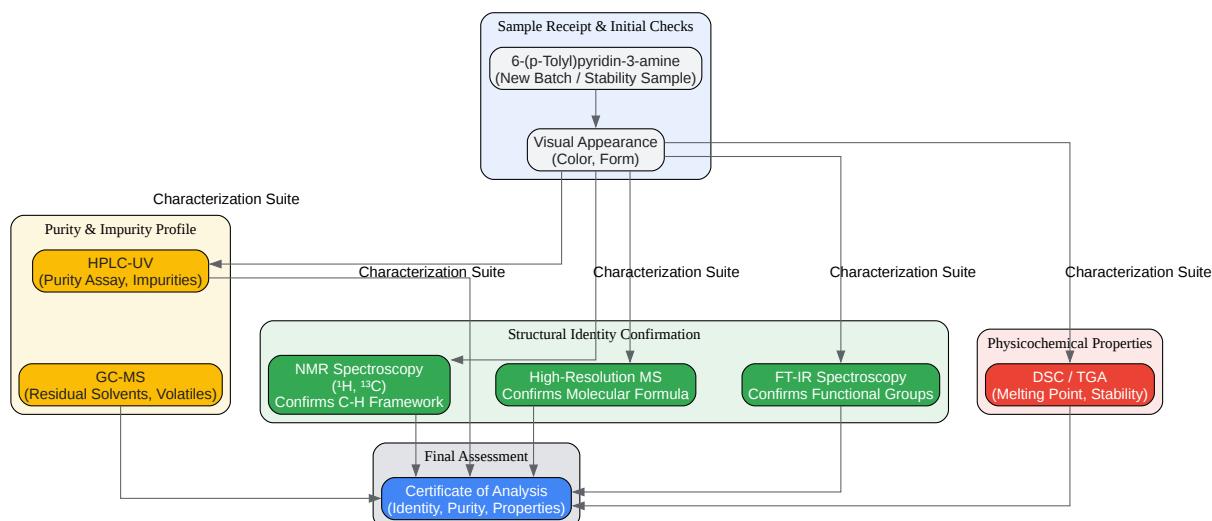
- Thermogravimetric Analysis (TGA): The TGA curve will show the temperature at which the compound begins to decompose. A stable baseline until a high temperature indicates good thermal stability and the absence of residual volatile solvents.[7]

Protocol 5: DSC and TGA Analysis

- Instrumentation: A calibrated DSC and TGA instrument.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped DSC pan.
- DSC Method: Heat the sample under a nitrogen atmosphere from 25 °C to a temperature above the melting point at a rate of 10 °C/min.
- TGA Method: Heat the sample under a nitrogen atmosphere from 25 °C to ~600 °C at a rate of 10 °C/min.
- Analysis: Determine the melting point (onset or peak of the endotherm) from the DSC thermogram and the decomposition temperature (onset of mass loss) from the TGA curve.

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The strength of this approach lies in the integration of orthogonal methods, as depicted in the workflow below. Identity is confirmed by a combination of NMR and MS, while purity is primarily established by HPLC. FT-IR and Thermal Analysis provide crucial supporting data on functional groups and solid-state properties.

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Caption: Integrated workflow for the characterization of **6-(p-Tolyl)pyridin-3-amine**.

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